4,5-Dicaffeoylquinic Acid: A Comprehensive Technical Guide
4,5-Dicaffeoylquinic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dicaffeoylquinic acid (4,5-DCQA) is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester formed from caffeic acid and quinic acid. Found in a variety of plant species, 4,5-DCQA has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of 4,5-dicaffeoylquinic acid, including its nomenclature, physicochemical properties, and biological activities, with a focus on its potential therapeutic applications. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive molecule.
Nomenclature and Synonyms
The standardized nomenclature and common synonyms for 4,5-dicaffeoylquinic acid are crucial for accurate identification and literature review.
IUPAC Name: (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid[1][2]
Synonyms:
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Isochlorogenic acid b[1]
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3,4-Di-O-Caffeoylquinic acid (Note: This is also used as a synonym for other isomers, causing potential confusion)[7]
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of 4,5-dicaffeoylquinic acid is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 4,5-Dicaffeoylquinic Acid
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄O₁₂ | [1][6] |
| Molecular Weight | 516.45 g/mol | [4][6] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 234 - 238 °C | |
| Solubility | Soluble in DMSO (≥41.4 mg/mL) and EtOH (≥14.77 mg/mL); Insoluble in water. | [5] |
| Purity | ≥85% (LC/MS-ELSD) to ≥98% | [4][6] |
Table 2: Spectral Data for 4,5-Dicaffeoylquinic Acid
| Spectral Data Type | Key Features | Reference |
| UV-Vis (λmax) | 219, 245, 331 nm | [6] |
| ¹H-NMR | Signals corresponding to two caffeoyl moieties and one quinic acid moiety. | |
| ¹³C-NMR | Consistent with the presence of 25 carbon atoms. | |
| Mass Spectrometry | Molecular ion peaks confirming the molecular weight. |
Biological Activities and Quantitative Data
4,5-Dicaffeoylquinic acid exhibits a wide range of biological activities, making it a subject of interest for drug development. The following tables summarize key in vitro and in vivo findings.
Table 3: Anti-HIV Activity of 4,5-Dicaffeoylquinic Acid
| Assay | Target | IC₅₀ / EC₅₀ | Reference |
| HIV-1 Integrase Inhibition (3' end processing) | HIV-1 Integrase | 0.13 µg/mL | |
| HIV-1 Integrase Inhibition (3' end joining) | HIV-1 Integrase | 0.24 µg/mL | |
| HIV-1 Integrase Inhibition (disintegration) | HIV-1 Integrase | 0.3 µg/mL | |
| HIV-1 Replication Inhibition | MT-2 T lymphoblastoid cells | 2 µg/mL |
Table 4: Antioxidant and Anti-inflammatory Activities of 4,5-Dicaffeoylquinic Acid
| Assay | System | IC₅₀ / Inhibition | Reference |
| DPPH Radical Scavenging | Cell-free | 19.8 µM | |
| Superoxide Production Inhibition | fMLF/cytochalasin B-activated human neutrophils | 1.49 µM | |
| PGE₂ Production Inhibition | LPS-stimulated U937 cells | Concentration-dependent | |
| Melanogenesis Inhibition | B16F1 murine melanocytes | 84% inhibition at 25 µM | |
| Mushroom Tyrosinase Inhibition | Cell-free | 32% inhibition at 50 µM | |
| NO Production Inhibition | LPS-stimulated RAW264.7 cells | PoD: 4–40 µM | [4] |
Table 5: Anticancer Activity of 4,5-Dicaffeoylquinic Acid
| Cell Line | Activity | IC₅₀ | Reference |
| DU-145 (Prostate Cancer) | Dose-dependent inhibition, cell cycle arrest | 5 µM | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
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Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
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Sample Preparation: 4,5-Dicaffeoylquinic acid is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.
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Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the 4,5-dicaffeoylquinic acid solution. A control containing only the solvent and DPPH is also prepared.
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Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
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Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
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Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
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IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of 4,5-dicaffeoylquinic acid.
HIV-1 Integrase Inhibition Assay
This assay assesses the ability of a compound to inhibit the enzymatic activity of HIV-1 integrase, which is essential for viral replication.
Principle: The assay typically uses purified recombinant HIV-1 integrase and oligonucleotide substrates that mimic the viral DNA ends. The inhibition of the 3'-processing and strand transfer reactions is measured.
Protocol:
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Reaction Components: The reaction mixture typically contains purified HIV-1 integrase, a labeled (e.g., fluorescent or radioactive) oligonucleotide substrate representing the viral DNA terminus, a target DNA substrate (for the strand transfer step), and a reaction buffer containing necessary cofactors (e.g., Mg²⁺ or Mn²⁺).
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Inhibitor Addition: 4,5-Dicaffeoylquinic acid at various concentrations is pre-incubated with the integrase enzyme.
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Initiation of Reaction: The reaction is initiated by the addition of the DNA substrates.
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Incubation: The reaction is allowed to proceed at 37°C for a specific duration.
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Termination and Analysis: The reaction is stopped, and the products are separated by denaturing polyacrylamide gel electrophoresis. The amount of processed or strand-transferred product is quantified using autoradiography or fluorescence imaging.
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IC₅₀ Determination: The concentration of 4,5-dicaffeoylquinic acid that inhibits 50% of the integrase activity (IC₅₀) is calculated from a dose-response curve.
Signaling Pathways and Mechanisms of Action
4,5-Dicaffeoylquinic acid exerts its biological effects by modulating key cellular signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
In inflammatory responses, 4,5-dicaffeoylquinic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.
Caption: Inhibition of NF-κB and MAPK pathways by 4,5-DCQA.
Inhibition of HIV-1 Integrase
4,5-Dicaffeoylquinic acid is a potent inhibitor of HIV-1 integrase, a key enzyme in the viral life cycle. It interferes with both the 3'-processing and strand transfer steps of the integration process, thereby preventing the insertion of the viral DNA into the host genome.
Caption: Mechanism of HIV-1 integrase inhibition by 4,5-DCQA.
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and biological screening of 4,5-dicaffeoylquinic acid from a plant source.
Caption: Workflow for isolation and analysis of 4,5-DCQA.
Conclusion
4,5-Dicaffeoylquinic acid is a multifaceted natural product with a well-defined chemical structure and a broad spectrum of biological activities. Its potent antioxidant, anti-inflammatory, antiviral, and anticancer properties make it a compelling candidate for further investigation in the fields of pharmacology and drug development. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing key data and methodologies to facilitate future studies into the therapeutic potential of this remarkable compound.
References
- 1. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Prostate Cancer Cells by 4,5-Dicaffeoylquinic Acid through Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
